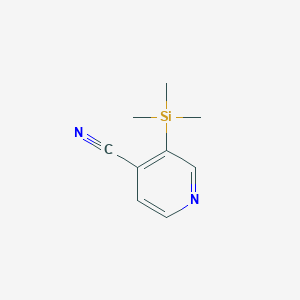

3-(Trimethylsilyl)isonicotinonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

3-trimethylsilylpyridine-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2Si/c1-12(2,3)9-7-11-5-4-8(9)6-10/h4-5,7H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOEFGISDEWYXLW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C1=C(C=CN=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40479392 | |

| Record name | 3-(Trimethylsilyl)pyridine-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40479392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17379-38-3 | |

| Record name | 3-(Trimethylsilyl)-4-pyridinecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17379-38-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(Trimethylsilyl)pyridine-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40479392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-(Trimethylsilyl)isonicotinonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(Trimethylsilyl)isonicotinonitrile, a specialized organic compound, stands at the intersection of silicon chemistry and pyridine-based pharmacophores. This technical guide provides a comprehensive overview of its chemical characteristics, a plausible synthetic pathway with a detailed experimental protocol, and an exploration of its potential biological significance based on the activities of structurally related nicotinonitrile and silylated pyridine derivatives. The document aims to serve as a foundational resource for researchers in medicinal chemistry and drug development, offering insights into the potential applications and research directions for this and similar molecules.

Chemical Properties and Data

This compound, also known as 4-Cyano-3-(trimethylsilyl)pyridine, is a derivative of isonicotinonitrile featuring a trimethylsilyl group at the 3-position. This substitution significantly influences the electronic and steric properties of the pyridine ring, potentially modulating its biological activity and metabolic stability.

| Property | Value | Reference |

| CAS Number | 17379-38-3 | [1] |

| Molecular Formula | C₉H₁₂N₂Si | [1] |

| Molecular Weight | 176.29 g/mol | [1] |

| Boiling Point | 223 °C (Predicted) | N/A |

| Density | 0.99 ± 0.1 g/cm³ (Predicted) | N/A |

| pKa | 2.35 ± 0.18 (Predicted) | N/A |

Synthesis and Experimental Protocols

Plausible Synthetic Pathway

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of 3-(Trimethylsilyl)pyridine

-

Materials: 3-Bromopyridine, n-Butyllithium (n-BuLi) in hexanes, Tetrahydrofuran (THF, anhydrous), Trimethylsilyl chloride (TMSCl).

-

Procedure:

-

To a flame-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), add anhydrous THF (100 mL) and cool to -78 °C using a dry ice/acetone bath.

-

Add 3-bromopyridine (10.0 g, 63.3 mmol) to the cooled THF.

-

Slowly add n-butyllithium (2.5 M in hexanes, 26.6 mL, 66.5 mmol) dropwise to the solution, maintaining the temperature at -78 °C. Stir the mixture for 1 hour at this temperature.

-

Add trimethylsilyl chloride (8.9 mL, 70.0 mmol) dropwise to the reaction mixture.

-

Allow the reaction to slowly warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution (50 mL).

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation to yield 3-(trimethylsilyl)pyridine.

-

Step 2: Synthesis of 3-(Trimethylsilyl)pyridine N-oxide

-

Materials: 3-(Trimethylsilyl)pyridine, meta-Chloroperoxybenzoic acid (m-CPBA), Dichloromethane (CH₂Cl₂).

-

Procedure:

-

Dissolve 3-(trimethylsilyl)pyridine (5.0 g, 33.0 mmol) in dichloromethane (100 mL) in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Add m-CPBA (70-75%, 8.2 g, ~33.0 mmol) portion-wise to the solution, maintaining the temperature at 0 °C.

-

Stir the reaction mixture at room temperature for 12 hours.

-

Wash the reaction mixture with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and then with brine (50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 3-(trimethylsilyl)pyridine N-oxide.

-

Step 3: Synthesis of this compound

-

Materials: 3-(Trimethylsilyl)pyridine N-oxide, Trimethylsilyl cyanide (TMSCN), Triethylamine (Et₃N), Acetonitrile (MeCN, anhydrous).

-

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere, dissolve 3-(trimethylsilyl)pyridine N-oxide (3.0 g, 17.9 mmol) in anhydrous acetonitrile (50 mL).

-

Add triethylamine (5.0 mL, 35.8 mmol) followed by trimethylsilyl cyanide (3.6 mL, 26.9 mmol).

-

Heat the reaction mixture to reflux and maintain for 24 hours.

-

Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Purify the residue by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound.

-

Potential Biological Activity and Applications in Drug Development

While no specific biological data for this compound has been reported, the nicotinonitrile (3-cyanopyridine) scaffold is a well-established pharmacophore in medicinal chemistry, and silylated compounds can exhibit unique pharmacological profiles.

Anticancer Potential

Nicotinonitrile derivatives have demonstrated significant potential as anticancer agents by targeting various cellular pathways. The introduction of a trimethylsilyl group could enhance metabolic stability or alter the binding affinity to target proteins.

Table 1: Cytotoxicity of Selected Nicotinonitrile Derivatives against Cancer Cell Lines

| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 2-amino-4-(4-chlorophenyl)-6-phenylnicotinonitrile | PC-3 (Prostate) | 53 | [2] |

| 2-amino-4-(4-chlorophenyl)-6-phenylnicotinonitrile | MDA-MB-231 (Breast) | 30 | [2] |

| 2-amino-4-(4-chlorophenyl)-6-phenylnicotinonitrile | HepG2 (Liver) | 66 | [2] |

| 2-oxo-4-(4-chlorophenyl)-6-phenyl-1,2-dihydropyridine-3-carbonitrile | PC-3 (Prostate) | 14.4 | [2] |

| 2-oxo-4-(4-methoxyphenyl)-6-phenyl-1,2-dihydropyridine-3-carbonitrile | PC-3 (Prostate) | 4.47 | [2] |

| 2-oxo-4-(4-methoxyphenyl)-6-phenyl-1,2-dihydropyridine-3-carbonitrile | MDA-MB-231 (Breast) | 3.2 | [2] |

| 2-oxo-4-(4-methoxyphenyl)-6-phenyl-1,2-dihydropyridine-3-carbonitrile | HepG2 (Liver) | 6.01 | [2] |

| 4-(3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)-2-hydroxy-6-(naphthalen-1-yl)nicotinonitrile derivative | HepG2 (Liver) | 5.16 µg/mL | [3] |

| 4-(3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)-2-hydroxy-6-(naphthalen-1-yl)nicotinonitrile derivative | HeLa (Cervical) | 4.26 µg/mL | [3] |

Enzyme Inhibition

Nicotinonitrile derivatives have also been investigated as inhibitors of various enzymes. The electronic properties of the cyano and pyridine moieties, potentially modulated by the trimethylsilyl group, could lead to potent and selective enzyme inhibition.

Table 2: Enzyme Inhibitory Activity of Nicotinonitrile Derivatives

| Enzyme | Compound Class | IC₅₀ (µM) | Reference |

| α-Glucosidase | Nicotinonitriles | 44 - 745 | [4] |

| Tyrosinase | Nicotinonitriles | N/A | [4] |

| Urease | Nicotinonitriles | N/A | [4] |

Potential Mechanism of Action: Kinase Inhibition

Many pyridine-based compounds exert their anticancer effects through the inhibition of protein kinases, which are crucial regulators of cell signaling pathways. A plausible mechanism of action for a nicotinonitrile derivative could involve binding to the ATP-binding pocket of a kinase, thereby blocking its catalytic activity and downstream signaling.

Reactivity and Further Functionalization

The presence of the trimethylsilyl group offers a versatile handle for further chemical modifications. Desilylation can provide access to the unsubstituted 3-position for subsequent functionalization. The cyano group can be hydrolyzed to a carboxylic acid or reduced to an amine, opening avenues for the synthesis of a diverse library of derivatives for structure-activity relationship (SAR) studies.

References

An In-depth Technical Guide to the Structure Elucidation of 3-(Trimethylsilyl)isonicotinonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structural elucidation of 3-(Trimethylsilyl)isonicotinonitrile, a substituted pyridine derivative of interest in medicinal chemistry and materials science. Due to the limited availability of published experimental data for this specific compound, this guide combines theoretical predictions with established analytical techniques to present a robust framework for its synthesis and characterization. This document details the predicted spectroscopic data (NMR, IR, and Mass Spectrometry), a plausible experimental protocol for its synthesis, and visual workflows to aid in laboratory investigation.

Introduction

This compound, also known as 4-Cyano-3-(trimethylsilyl)pyridine, is a heterocyclic compound featuring a pyridine ring substituted with a cyano group and a trimethylsilyl (TMS) group. The presence of the TMS group can enhance solubility in organic solvents and provide a reactive site for further chemical transformations, while the cyanopyridine moiety is a common pharmacophore in drug discovery. The precise characterization of this molecule is crucial for its application in the development of novel pharmaceuticals and functional materials. This guide outlines the expected analytical data and a detailed synthetic methodology to facilitate its study.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a pyridine ring with a nitrile group at the 4-position and a trimethylsilyl group at the 3-position.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₉H₁₂N₂Si |

| Molecular Weight | 176.29 g/mol [1][2] |

| CAS Number | 17379-38-3[1][2] |

| Boiling Point (Predicted) | 223 °C |

| Density (Predicted) | 0.99 g/cm³ |

Predicted Spectroscopic Data for Structure Elucidation

The following tables summarize the predicted spectroscopic data for this compound based on the analysis of its constituent functional groups.

Table 2: Predicted ¹H NMR Spectral Data (CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.8 | Doublet | 1H | H-2 (Pyridine) |

| ~8.7 | Doublet | 1H | H-6 (Pyridine) |

| ~7.6 | Doublet of Doublets | 1H | H-5 (Pyridine) |

| ~0.4 | Singlet | 9H | Si(CH₃)₃ |

Table 3: Predicted ¹³C NMR Spectral Data (CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~155 | C-2 (Pyridine) |

| ~152 | C-6 (Pyridine) |

| ~140 | C-3 (Pyridine) |

| ~128 | C-5 (Pyridine) |

| ~120 | C-4 (Pyridine) |

| ~116 | CN (Nitrile) |

| ~-1.0 | Si(CH₃)₃ |

Table 4: Predicted FT-IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium | C-H stretch (aromatic) |

| ~2960-2850 | Medium | C-H stretch (aliphatic, TMS) |

| ~2230 | Strong | C≡N stretch (nitrile) |

| ~1600, 1550, 1470 | Medium-Strong | C=C and C=N stretching (pyridine ring) |

| ~1250 | Strong | Si-C stretch (TMS) |

| ~840, 750 | Strong | Si-C rocking (TMS) |

Table 5: Predicted Mass Spectrometry Data (Electron Ionization)

| m/z | Relative Intensity | Assignment |

| 176 | High | [M]⁺ (Molecular Ion) |

| 161 | High | [M - CH₃]⁺ |

| 73 | Very High | [Si(CH₃)₃]⁺ |

Experimental Protocols

The following is a detailed, plausible protocol for the synthesis and characterization of this compound. This protocol is based on established methods for the silylation of aromatic rings and the introduction of cyano groups.

4.1. Synthesis of this compound

This proposed synthesis involves a two-step process starting from 3-bromoisonicotinonitrile: first, a silylation reaction, followed by the introduction of the cyano group. A more direct, one-pot synthesis may also be feasible but is presented here as a more controlled, stepwise approach.

Step 1: Synthesis of 3-Bromo-4-(trimethylsilyl)pyridine

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 3-bromoisonicotinonitrile (1 equivalent).

-

Dissolve the starting material in anhydrous tetrahydrofuran (THF).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (1.1 equivalents) dropwise while maintaining the temperature below -70 °C.

-

Stir the reaction mixture at -78 °C for 1 hour.

-

Add trimethylsilyl chloride (1.2 equivalents) dropwise to the reaction mixture.

-

Allow the reaction to slowly warm to room temperature and stir for 12 hours.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 3-bromo-4-(trimethylsilyl)pyridine.

Step 2: Cyanation of 3-Bromo-4-(trimethylsilyl)pyridine

-

In a sealed tube, combine 3-bromo-4-(trimethylsilyl)pyridine (1 equivalent), zinc cyanide (0.6 equivalents), and tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents).

-

Add anhydrous dimethylformamide (DMF) to the mixture.

-

Degas the mixture with nitrogen for 15 minutes.

-

Seal the tube and heat the reaction mixture to 120 °C for 18 hours.

-

Cool the reaction to room temperature and dilute with ethyl acetate.

-

Filter the mixture through a pad of Celite to remove inorganic salts.

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound.

4.2. Characterization Methods

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra will be recorded on a 400 MHz spectrometer using CDCl₃ as the solvent and tetramethylsilane (TMS) as an internal standard.

-

FT-IR Spectroscopy: The infrared spectrum will be recorded on an FT-IR spectrometer using a thin film of the compound on a KBr plate.

-

Mass Spectrometry: High-resolution mass spectrometry (HRMS) will be performed using an electron ionization (EI) source to confirm the molecular weight and fragmentation pattern.

-

Purity Analysis: The purity of the final compound will be determined by High-Performance Liquid Chromatography (HPLC) using a C18 column and a suitable mobile phase gradient of water and acetonitrile.

Visualized Workflows and Relationships

The following diagrams illustrate the proposed synthesis workflow and the logical relationship of the characterization techniques.

Caption: Proposed two-step synthesis of this compound.

Caption: Logical workflow for the structural characterization of the final product.

Potential Signaling Pathways and Applications

While no specific signaling pathways involving this compound have been reported, the cyanopyridine scaffold is present in various biologically active molecules. For instance, substituted pyridines are known to interact with a range of biological targets, including enzymes and receptors. The introduction of a trimethylsilyl group could modulate the pharmacokinetic and pharmacodynamic properties of the parent cyanopyridine core.

Future research could involve screening this compound against various kinase panels or G-protein coupled receptors (GPCRs) to identify potential biological activities. A hypothetical screening workflow is presented below.

Caption: A potential workflow for identifying the biological activity of the title compound.

Conclusion

This technical guide provides a foundational resource for the synthesis and structural elucidation of this compound. By presenting predicted spectroscopic data, a detailed experimental protocol, and clear visual workflows, this document aims to facilitate further research into this promising compound. The methodologies and data presented herein should enable researchers to confidently synthesize, purify, and characterize this compound, paving the way for its exploration in drug discovery and materials science.

References

The Advent and Evolution of Silylated Pyridines: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The introduction of a silyl group to a pyridine ring has become a cornerstone in modern synthetic chemistry, offering a versatile handle for further functionalization and modification of this critical heterocycle. Pyridine moieties are ubiquitous in pharmaceuticals, agrochemicals, and materials science, and the ability to selectively introduce silicon has unlocked new avenues for molecular design and drug development. This technical guide provides a comprehensive overview of the discovery and history of silylated pyridines, from early stoichiometric approaches to the latest catalytic and light-mediated innovations.

Early Explorations: The Organometallic Frontier

The initial forays into the synthesis of silylated pyridines were rooted in the principles of organometallic chemistry. Prior to the advent of catalytic C-H activation, the prevailing strategy involved the deprotonation of a pyridine ring using a strong organometallic base, followed by quenching the resulting pyridyl anion with a silicon electrophile, typically a chlorosilane.

Lithiation and Silylation

One of the earliest and most straightforward methods for the synthesis of silylated pyridines involves the direct lithiation of a pyridine derivative, followed by the addition of a silylating agent. This approach, while effective, often suffers from a lack of regioselectivity and the need for cryogenic temperatures and strictly anhydrous conditions. The position of lithiation is highly dependent on the substituents already present on the pyridine ring, which can act as directing groups.

Experimental Protocol: Synthesis of 3-Chloro-2-(trimethylsilyl)pyridine

A representative procedure for the synthesis of a silylated pyridine via lithiation is the preparation of 3-chloro-2-(trimethylsilyl)pyridine from 3-chloropyridine and chlorotrimethylsilane.[1]

-

Preparation of Lithium Diisopropylamide (LDA): In a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, a solution of diisopropylamine in anhydrous tetrahydrofuran (THF) is cooled to -78 °C. An equimolar amount of n-butyllithium is added dropwise, and the mixture is stirred for 30 minutes to generate LDA.

-

Lithiation of 3-Chloropyridine: A solution of 3-chloropyridine in anhydrous THF is added dropwise to the LDA solution at -78 °C. The reaction mixture is stirred for a further 2 hours at this temperature to ensure complete formation of the lithiated intermediate.

-

Silylation: Chlorotrimethylsilane is added dropwise to the reaction mixture at -78 °C. The mixture is then allowed to slowly warm to room temperature and stirred overnight.

-

Workup and Purification: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation or column chromatography to yield 3-chloro-2-(trimethylsilyl)pyridine.

Grignard-based Approaches

Similar to organolithium reagents, Grignard reagents can be used to generate pyridyl nucleophiles for subsequent silylation. The preparation of a pyridyl Grignard reagent is typically achieved through a halogen-magnesium exchange reaction, starting from a halopyridine.

The Catalytic Revolution: C-H Bond Silylation

The late 20th and early 21st centuries witnessed a paradigm shift in the synthesis of silylated pyridines with the development of transition-metal-catalyzed C-H bond silylation. These methods offer significant advantages over traditional organometallic approaches, including higher regioselectivity, milder reaction conditions, and improved functional group tolerance.

Rhodium-Catalyzed C2-Selective Silylation

A significant breakthrough in the field was the development of a rhodium-aluminum complex that catalyzes the C2-selective mono-silylation of a variety of pyridines.[2] The selectivity is controlled by the coordination of the pyridine nitrogen to the Lewis-acidic aluminum center, which directs the rhodium to activate the proximal C2-H bond.

Table 1: Rhodium-Aluminum Catalyzed C2-Silylation of Pyridines

| Entry | Pyridine Substrate | Silylating Agent | Product | Yield (%) |

| 1 | Pyridine | H-SiMe₂Ph | 2-(Dimethylphenylsilyl)pyridine | 95 |

| 2 | 4-Methylpyridine | H-SiMe₂Ph | 4-Methyl-2-(dimethylphenylsilyl)pyridine | 92 |

| 3 | 3-Phenylpyridine | H-SiMe₂Ph | 3-Phenyl-2-(dimethylphenylsilyl)pyridine | 85 |

| 4 | 4-Methoxypyridine | H-SiMe₂Ph | 4-Methoxy-2-(dimethylphenylsilyl)pyridine | 78 |

Experimental Protocol: General Procedure for Rh-Al Catalyzed C2-Silylation [2]

-

Catalyst Preparation: In a glovebox, a solution of the Rh-Al catalyst precursor in an appropriate solvent (e.g., toluene) is prepared.

-

Reaction Setup: To a reaction vessel containing the pyridine substrate and the silylating agent (e.g., H-SiMe₂Ph), the catalyst solution is added.

-

Reaction Conditions: The reaction mixture is stirred at a specified temperature (e.g., 80 °C) for a designated time (e.g., 12-24 hours).

-

Workup and Purification: After cooling to room temperature, the reaction mixture is concentrated under reduced pressure. The residue is then purified by column chromatography on silica gel to afford the desired C2-silylated pyridine.

Catalytic Cycle for Rhodium-Aluminum Catalyzed C2-Silylation

Caption: Catalytic cycle for the Rh-Al catalyzed C2-silylation of pyridine.

Zinc-Catalyzed Meta-Selective Silylation

In a complementary fashion to the C2-selective methods, a zinc-catalyzed dehydrogenative silylation has been developed that affords meta-silylated pyridines.[3][4][5] This reaction proceeds via a proposed electrophilic aromatic substitution-type mechanism, where the zinc(II) center activates the silane.

Table 2: Zinc-Catalyzed Meta-Silylation of Pyridines

| Entry | Pyridine Substrate | Silylating Agent | Product | Yield (%) |

| 1 | Pyridine | Et₃SiH | 3-(Triethylsilyl)pyridine | 41 |

| 2 | 3-Picoline | Et₃SiH | 3-Methyl-5-(triethylsilyl)pyridine | 35 |

| 3 | Quinoline | Et₃SiH | 3-(Triethylsilyl)quinoline & 7-(Triethylsilyl)quinoline | 26 (mixture) |

Experimental Protocol: General Procedure for Zn(OTf)₂ Catalyzed Silylation [3]

-

Reaction Setup: In an inert atmosphere glovebox, zinc triflate (Zn(OTf)₂), the pyridine substrate, and the hydrosilane (e.g., Et₃SiH) are added to an oven-dried microwave pressure tube.

-

Reaction Conditions: The sealed tube is heated in a microwave reactor to a high temperature (e.g., 240 °C) for a specified time (e.g., 2 hours).

-

Workup and Purification: The resulting solution is transferred to a round-bottom flask, and the volatiles are removed in vacuo. The crude product is then purified by column chromatography or distillation.

Proposed Mechanism for Zinc-Catalyzed Pyridine Silylation

Caption: Simplified mechanism for the zinc-catalyzed silylation of pyridine.

Modern Frontiers: Light, Palladium, and Beyond

Recent years have seen the emergence of even more sophisticated and sustainable methods for the synthesis of silylated pyridines, leveraging the power of visible light and novel palladium catalysis.

Visible Light-Mediated Pyridyl Silylation

Photocatalysis has opened up new avenues for the functionalization of pyridines. A visible-light-mediated, three-component pyridyl silylation of olefins has been developed, providing access to β-pyridyl silanes. This method is notable for its mild, exogenous photocatalyst-free conditions and high atom economy.

Palladium-Catalyzed Intramolecular Bis-Silylation

For the construction of more complex, fused-ring systems, a palladium-catalyzed intramolecular bis-silylation has been reported for the synthesis of pyridine-fused siloles.[6] This reaction proceeds via a Sonogashira coupling followed by an intramolecular bis-silylation cascade.

Experimental Protocol: Synthesis of Pyridine-Fused Siloles [6]

-

Reaction Setup: In a reaction flask, 2-bromo-3-(pentamethyldisilanyl)pyridine, the terminal alkyne, a palladium catalyst (e.g., PdCl₂(PPh₃)₂), a copper(I) co-catalyst (e.g., CuI), and a base (e.g., triethylamine) in a suitable solvent are combined.

-

Reaction Conditions: The mixture is heated to reflux for a specified period.

-

Workup and Purification: Upon completion, the reaction is quenched, and the organic product is extracted. The crude product is then purified by column chromatography to yield the pyridine-fused silole.

Experimental Workflow for Pyridine-Fused Silole Synthesis

Caption: General experimental workflow for the synthesis of pyridine-fused siloles.

Conclusion

The journey of silylated pyridines from their early synthesis via stoichiometric organometallic reactions to the highly selective and efficient catalytic methods of today showcases the remarkable progress in synthetic organic chemistry. For researchers, scientists, and drug development professionals, the diverse and expanding toolkit for the preparation of silylated pyridines provides unprecedented opportunities to fine-tune the properties of pyridine-containing molecules, accelerating the discovery of new medicines and materials. The continued development of more sustainable and versatile methods will undoubtedly further solidify the importance of silylated pyridines in the chemical sciences.

References

- 1. 3-Chloro-2-(trimethylsilyl)pyridine synthesis - chemicalbook [chemicalbook.com]

- 2. BJOC - Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis [beilstein-journals.org]

- 3. Silylation of Pyridine, Picolines, and Quinoline with a Zinc Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Synthesis of Pyridine-Fused Siloles by Palladium-Catalyzed Intramolecular Bis-Silylation - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Role of the Trimethylsilyl Group in Isonicotinonitrile: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The introduction of a trimethylsilyl (TMS) group to the isonicotinonitrile scaffold imparts a range of strategic advantages in synthetic chemistry and drug discovery. While isonicotinonitrile itself is a valuable building block, the presence of a TMS group, particularly at the 4-position, profoundly modifies its electronic properties and reactivity. This guide elucidates the multifaceted roles of the trimethylsilyl group in isonicotinonitrile, including its function as a versatile synthetic handle for cross-coupling reactions, a removable protecting or directing group, and a modulator of the molecule's reactivity in cycloaddition and nucleophilic substitution reactions. Detailed experimental considerations for the synthesis and manipulation of trimethylsilyl-substituted isonicotinonitriles are discussed, alongside a quantitative analysis of the electronic effects of the TMS substituent. This whitepaper aims to provide researchers with a comprehensive understanding of the strategic utility of silylated isonicotinonitriles in the development of novel chemical entities.

Introduction: The Significance of Isonicotinonitrile and Silyl Substitution

Isonicotinonitrile, or 4-cyanopyridine, is a prominent heterocyclic scaffold found in numerous pharmaceuticals and functional materials. The pyridine nitrogen and the cyano group provide key sites for molecular interactions and further chemical transformations. The strategic placement of a trimethylsilyl (TMS) group onto the isonicotinonitrile framework offers a powerful tool for chemists to precisely control and diversify the synthesis of complex molecules. The TMS group, composed of a silicon atom bonded to three methyl groups, is characterized by its chemical inertness in many conditions, yet its C-Si bond can be selectively cleaved under specific and mild conditions, making it an invaluable transient functional group in multi-step syntheses.[1]

Synthesis of Trimethylsilyl-Substituted Isonicotinonitrile

The direct C-H silylation of isonicotinonitrile presents significant challenges due to the directing effects of both the pyridine nitrogen and the cyano group. Therefore, the most plausible and versatile route to 4-trimethylsilylisonicotinonitrile involves the use of a pre-functionalized isonicotinonitrile precursor, typically a 4-halopyridine derivative. Cross-coupling reactions are the methods of choice for the formation of the C-Si bond.

Proposed Synthetic Pathways via Cross-Coupling Reactions

Several established cross-coupling methodologies can be adapted for the synthesis of 4-trimethylsilylisonicotinonitrile. These reactions offer high efficiency and functional group tolerance.

-

Negishi-Type Coupling: This reaction involves the coupling of an organozinc reagent with an organic halide in the presence of a nickel or palladium catalyst.[2] For the synthesis of 4-trimethylsilylisonicotinonitrile, two main approaches are feasible:

-

Reaction of a 4-halosubstituted isonicotinonitrile with a silylzinc reagent.

-

Reaction of a 4-zincated isonicotinonitrile with a trimethylsilyl halide.

-

-

Kumada-Type Coupling: This method utilizes a Grignard reagent as the organometallic partner.[3][4] The synthesis could proceed via the reaction of a 4-halosubstituted isonicotinonitrile with a trimethylsilyl Grignard reagent, catalyzed by a nickel or palladium complex.

-

Suzuki-Miyaura-Type Coupling: While less common for direct silylation, borylated intermediates can be used. A 4-borylated isonicotinonitrile could potentially be coupled with a silyl electrophile under palladium catalysis.[1][5]

The general workflow for these cross-coupling strategies is depicted below:

Caption: General workflow for the synthesis of 4-trimethylsilyl-isonicotinonitrile via cross-coupling reactions.

Experimental Protocol: A Generalized Cross-Coupling Procedure

The following is a generalized protocol that can be adapted for the synthesis of 4-trimethylsilylisonicotinonitrile, for instance, via a Negishi coupling.

Materials:

-

4-Bromoisonicotinonitrile

-

Bis(trimethylsilyl)zinc or Trimethylsilylzinc chloride

-

Palladium catalyst (e.g., Pd(PPh₃)₄)

-

Anhydrous and deoxygenated solvent (e.g., THF, Dioxane)

-

Standard Schlenk line or glovebox equipment

Procedure:

-

Preparation of the Reaction Vessel: A Schlenk flask is flame-dried under vacuum and backfilled with an inert gas (e.g., Argon or Nitrogen).

-

Addition of Reagents: To the flask are added 4-bromoisonicotinonitrile (1.0 eq.), the palladium catalyst (e.g., 5 mol%), and the anhydrous solvent.

-

Addition of the Silylating Agent: The trimethylsilyl zinc reagent (1.1 - 1.5 eq.) is added to the reaction mixture at room temperature.

-

Reaction: The reaction mixture is heated to a temperature typically ranging from 60 to 100 °C and stirred for several hours until completion, as monitored by TLC or GC-MS.

-

Work-up: Upon completion, the reaction is cooled to room temperature and quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

-

Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel.

The Multifaceted Roles of the Trimethylsilyl Group

The TMS group in isonicotinonitrile is not merely a passive substituent; it actively influences the molecule's properties and reactivity in several key ways.

Electronic Effects and Reactivity Modulation

The trimethylsilyl group is generally considered to be a weak electron-donating group through inductive effects and a weak electron-withdrawing group through d-p π-bonding, with the overall effect being context-dependent.[6] When attached to an aromatic ring, its electronic influence can be quantified by its Hammett parameter.

| Substituent | Hammett Para Constant (σp) | Hammett Meta Constant (σm) |

| -Si(CH₃)₃ | -0.07 | -0.04 |

| -CN | +0.66 | +0.56 |

| -NO₂ | +0.78 | +0.71 |

| -CH₃ | -0.17 | -0.07 |

| -Cl | +0.23 | +0.37 |

| Table 1: Hammett constants for selected substituents, providing a quantitative measure of their electronic effects.[7] |

The slightly negative Hammett para constant for the TMS group indicates its weak electron-donating nature at the para position of a benzene ring.[7] In the context of isonicotinonitrile, where the TMS group would be at the 4-position relative to the nitrogen, this has several implications:

-

Effect on the Pyridine Ring: The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom, making it less susceptible to electrophilic aromatic substitution and more prone to nucleophilic aromatic substitution, especially at the 2- and 4-positions.[8][9] The weak electron-donating nature of the TMS group at the 4-position can slightly mitigate this electron deficiency, potentially influencing the regioselectivity of further substitutions.

-

Effect on the Nitrile Group: The nitrile group is a strong electron-withdrawing group, rendering the carbon atom electrophilic and susceptible to nucleophilic attack.[10][11] The electronic effect of the TMS group on the nitrile's reactivity is likely to be modest but could subtly influence the rate of nucleophilic additions.

The interplay of these electronic effects is illustrated in the following diagram:

Caption: Interplay of electronic effects in 4-trimethylsilyl-isonicotinonitrile.

A Versatile Synthetic Handle

Perhaps the most significant role of the TMS group is as a versatile synthetic handle. The C-Si bond can be selectively cleaved and replaced with a variety of other functional groups, a process known as protodesilylation or ipso-substitution. This allows for the late-stage functionalization of the isonicotinonitrile core.

Desilylation Protocols:

-

Fluoride-Mediated Desilylation: This is the most common method for cleaving C-Si bonds. Reagents such as tetrabutylammonium fluoride (TBAF) are highly effective.

-

Acid-Mediated Desilylation: Strong acids like trifluoroacetic acid (TFA) can also effect the removal of the TMS group.

-

Base-Mediated Desilylation: In some cases, strong bases can promote desilylation.

The versatility of the TMS group as a synthetic intermediate is highlighted in the following workflow:

Caption: The TMS group as a versatile handle for the synthesis of diverse 4-substituted isonicotinonitriles.

Role in Cycloaddition Reactions

While there is limited direct literature on the cycloaddition reactions of 4-trimethylsilylisonicotinonitrile, the TMS group is known to play a significant role in directing the stereochemistry of such reactions in other systems. For instance, in Diels-Alder reactions, a silyl substituent on the diene can exert a strong directing effect, favoring the formation of one stereoisomer over another. By analogy, it is plausible that the TMS group in silylated isonicotinonitrile could influence the regioselectivity and stereoselectivity of cycloaddition reactions where the pyridine or nitrile moiety acts as the dienophile or dipolarophile.

Applications in Drug Development

The ability to precisely modify the isonicotinonitrile scaffold using TMS chemistry opens up numerous avenues in drug discovery and development.

-

Scaffold Decoration: The TMS group allows for the late-stage introduction of various substituents at the 4-position, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies.

-

Modulation of Physicochemical Properties: The introduction of different functional groups in place of the TMS group can be used to fine-tune key drug-like properties such as solubility, lipophilicity, and metabolic stability.

-

Bioisosteric Replacement: The silyl group itself can act as a bioisostere for other functional groups, potentially leading to improved pharmacological profiles. The incorporation of silicon into drug candidates is an emerging strategy to enhance potency and ADMET properties.[12]

Conclusion

The trimethylsilyl group serves as a powerful and versatile tool in the chemistry of isonicotinonitrile. Its role extends beyond that of a simple protecting group; it is a strategic element that modulates electronic properties, enables a wide range of synthetic transformations through its capacity as a removable handle, and potentially directs the outcome of complex reactions. For researchers in drug development and materials science, a thorough understanding of the synthesis and reactivity of trimethylsilyl-substituted isonicotinonitriles provides a gateway to novel and diverse molecular architectures with tailored properties. The continued exploration of silyl-substituted heterocycles is poised to yield significant advancements in these fields.

References

- 1. Trimethylsilyl group - Wikipedia [en.wikipedia.org]

- 2. 4-(Trimethylsilyl)pyridine | 18301-46-7 | Benchchem [benchchem.com]

- 3. 20.7 Chemistry of Nitriles - Organic Chemistry | OpenStax [openstax.org]

- 4. m.youtube.com [m.youtube.com]

- 5. Unit 4 Pyridine | PDF [slideshare.net]

- 6. The Electrical Effect of the Trimethylsilyl Group [authors.library.caltech.edu]

- 7. Hammett equation - Wikipedia [en.wikipedia.org]

- 8. scribd.com [scribd.com]

- 9. gcwgandhinagar.com [gcwgandhinagar.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Synthesis, Reactivity, Functionalization, and ADMET Properties of Silicon-Containing Nitrogen Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

3-(Trimethylsilyl)isonicotinonitrile: A Technical Guide for Researchers

Abstract

3-(Trimethylsilyl)isonicotinonitrile, a functionalized pyridine derivative, presents significant potential as a versatile building block in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its chemical properties, a plausible synthetic route, and its prospective applications in drug discovery and development. Due to the limited specific literature on this compound, this document leverages data from analogous silylated pyridines and nitriles to project its reactivity and utility. The information herein is intended to serve as a foundational resource for researchers and scientists interested in exploring the synthetic and biological landscape of this promising, yet understudied, molecule.

Introduction

Pyridine and its derivatives are fundamental heterocyclic scaffolds in a vast array of pharmaceuticals and biologically active compounds. The introduction of a trimethylsilyl (TMS) group can significantly modulate the electronic and steric properties of the pyridine ring, offering unique opportunities for late-stage functionalization and the development of novel chemical entities. The nitrile functionality further serves as a versatile handle for a variety of chemical transformations. This compound, also known as 3-(trimethylsilyl)pyridine-4-carbonitrile, combines these features, positioning it as a potentially valuable intermediate in organic synthesis and drug design. This guide aims to consolidate the available information and provide a forward-looking perspective on its applications.

Chemical and Physical Properties

| Property | Value | Source |

| CAS Number | 17379-38-3 | Santa Cruz Biotechnology[1] |

| Molecular Formula | C₉H₁₂N₂Si | ChemicalBook[2] |

| Molecular Weight | 176.29 g/mol | ChemicalBook[2] |

| Synonyms | 4-Cyano-3-(trimethylsilyl)pyridine | ChemicalBook[3] |

Synthesis and Reactivity

A definitive, peer-reviewed synthesis protocol for this compound is not prominently described in the literature. However, a plausible synthetic route can be devised based on established methodologies for the cyanation of pyridine derivatives. One such approach involves the reaction of a suitable pyridine precursor with a cyanide source.

Proposed Experimental Protocol: Cyanation of a Silylated Pyridine N-oxide

This proposed method is adapted from a general procedure for the synthesis of 2-cyanopyridines from pyridine N-oxides.

Materials:

-

3-(Trimethylsilyl)pyridine N-oxide

-

Trimethylsilyl cyanide (TMSCN)

-

Triethylamine (Et₃N)

-

Acetonitrile (anhydrous)

-

Argon or Nitrogen gas

-

Standard glassware for inert atmosphere reactions

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and an inert gas inlet, add 3-(trimethylsilyl)pyridine N-oxide (1 equivalent).

-

Dissolve the starting material in anhydrous acetonitrile under an inert atmosphere.

-

Add triethylamine (1.2 equivalents) to the solution.

-

Slowly add trimethylsilyl cyanide (1.2 equivalents) to the reaction mixture at room temperature.

-

Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

Note: This is a generalized protocol and would require optimization for yield and purity.

Potential Applications in Drug Discovery

The structural motifs present in this compound suggest its utility as a scaffold or intermediate in the synthesis of biologically active molecules. The pyridine ring is a common feature in many approved drugs, and the nitrile group can be transformed into various other functional groups such as amines, amides, and carboxylic acids. The trimethylsilyl group can be exploited for cross-coupling reactions or may serve to enhance pharmacokinetic properties.

Logical Workflow for Fragment-Based Drug Discovery

The following diagram illustrates a hypothetical workflow where this compound could be utilized as a starting fragment in a drug discovery campaign targeting a specific protein.

Signaling Pathway Modulation: A Hypothetical Example

Given the prevalence of pyridine-containing molecules as kinase inhibitors, one could envision a derivative of this compound being developed to target a specific signaling pathway implicated in disease, such as the MAPK/ERK pathway in cancer.

The diagram below illustrates a hypothetical scenario where a drug candidate derived from our core molecule inhibits a key kinase in this pathway.

References

In-depth Technical Guide: 3-(Trimethylsilyl)isonicotinonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(Trimethylsilyl)isonicotinonitrile, with the CAS Registry Number 17379-38-3, is a functionalized pyridine derivative. This document aims to provide a comprehensive overview of its chemical properties, synthesis, and potential applications, particularly in the realm of medicinal chemistry and drug development. However, a thorough review of publicly available scientific literature reveals a significant lack of in-depth studies specifically focused on this compound. While its structural motifs—a pyridine ring, a nitrile group, and a trimethylsilyl group—are common in medicinal chemistry, detailed experimental protocols, extensive characterization data, and specific biological applications for this compound are not well-documented. This guide, therefore, summarizes the available information and provides context based on the reactivity of its constituent functional groups.

Chemical Properties and Data

This compound is a molecule that incorporates a pyridine core, which is a common scaffold in numerous pharmaceuticals. The presence of a nitrile group offers a versatile handle for chemical transformations, while the trimethylsilyl group can influence the compound's solubility, stability, and reactivity.

| Property | Value | Source |

| CAS Number | 17379-38-3 | Chemical Supplier Databases |

| Molecular Formula | C₉H₁₂N₂Si | Chemical Supplier Databases |

| Molecular Weight | 176.29 g/mol | Chemical Supplier Databases |

| Boiling Point (Predicted) | 223 °C | Chemical Supplier Databases |

| Density (Predicted) | 0.99±0.1 g/cm³ | Chemical Supplier Databases |

| pKa (Predicted) | 2.35±0.18 | Chemical Supplier Databases |

Note: The boiling point, density, and pKa values are predicted and have not been experimentally verified in peer-reviewed literature.

Synthesis

Conceptual Synthetic Pathway

A potential approach to synthesize this compound could involve the silylation of a suitable pyridine precursor. One common method for introducing a trimethylsilyl group onto an aromatic ring is through a metal-halogen exchange followed by quenching with a silyl electrophile.

dot

Caption: Conceptual synthetic pathway for this compound.

Hypothetical Experimental Protocol

This is a hypothetical protocol and has not been experimentally validated.

-

Preparation of the Pyridine Precursor: Start with a commercially available 3-halo-isonicotinonitrile (e.g., 3-bromo- or 3-chloro-isonicotinonitrile).

-

Metal-Halogen Exchange: In an inert atmosphere, dissolve the 3-halo-isonicotinonitrile in a dry, aprotic solvent such as tetrahydrofuran (THF). Cool the solution to a low temperature (e.g., -78 °C).

-

Formation of the Organometallic Intermediate: Slowly add a solution of an organolithium reagent (e.g., n-butyllithium) or activate magnesium to form the Grignard reagent.

-

Silylation: To the resulting organometallic intermediate, add trimethylsilyl chloride.

-

Workup and Purification: Quench the reaction with a suitable aqueous solution, extract the product with an organic solvent, and purify it using techniques such as column chromatography or distillation.

Note: This proposed pathway is based on standard organic synthesis methodologies. The actual reaction conditions, yields, and feasibility would require experimental investigation.

Spectroscopic Data

No publicly available, peer-reviewed spectroscopic data (NMR, IR, Mass Spectrometry) for this compound could be located. Characterization of this compound would be essential for confirming its identity and purity after synthesis.

Applications in Drug Development

While there is no direct evidence of this compound being used in drug development, its structural features suggest potential as a building block in medicinal chemistry.

-

Pyridine Scaffold: The pyridine ring is a privileged scaffold in drug discovery, found in numerous approved drugs due to its ability to form hydrogen bonds and its favorable pharmacokinetic properties.

-

Nitrile Group: The nitrile group can act as a hydrogen bond acceptor or be transformed into other functional groups such as amines, carboxylic acids, or tetrazoles, which are important in modulating biological activity.

-

Trimethylsilyl Group: The trimethylsilyl group can be used as a directing group in aromatic substitution reactions or can be cleaved to introduce other functionalities. It can also enhance the solubility of the molecule in organic solvents.

Given these features, this compound could potentially serve as an intermediate in the synthesis of more complex molecules with therapeutic potential.

Signaling Pathways and Experimental Workflows

There is no information in the scientific literature linking this compound to any specific signaling pathways or established experimental workflows. Its role, if any, would likely be as a synthetic intermediate rather than a biologically active molecule that directly interacts with cellular pathways.

Conclusion

This compound is a chemical compound with potential utility as a synthetic intermediate in organic chemistry and drug discovery. However, there is a significant gap in the publicly available scientific literature regarding its detailed synthesis, characterization, and specific applications. The information presented in this guide is based on data from chemical supplier databases and general chemical principles. Further experimental investigation is required to fully elucidate the properties and potential of this molecule. Researchers interested in this compound would need to perform their own synthesis and characterization to validate its structure and explore its reactivity and potential applications.

The Trimethylsilyl Group's Electronic Influence on the Pyridine Ring: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the electronic effects of the trimethylsilyl (TMS) group on the pyridine ring. The introduction of a TMS substituent significantly alters the electron density, basicity, and reactivity of the pyridine nucleus, offering a valuable tool for fine-tuning the properties of pyridine-based compounds in medicinal chemistry and materials science. This document provides a comprehensive overview of these effects, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams.

Introduction to Electronic Effects

The trimethylsilyl group, -Si(CH₃)₃, is generally considered to be a weak electron-donating group through an inductive effect (σ-donation) due to the lower electronegativity of silicon compared to carbon. However, it can also act as a π-acceptor through d-p orbital interactions, particularly when placed at a position where it can conjugate with the π-system of the aromatic ring. The net electronic effect on the pyridine ring is a subtle interplay of these opposing influences and is highly dependent on the position of substitution.

Quantitative Analysis of Electronic Effects

To quantify the electronic influence of the trimethylsilyl group, we can examine its impact on the basicity (pKa) of the pyridine nitrogen and its Hammett substituent constants.

Basicity (pKa Values)

Table 1: pKa Values of Pyridine and 2-(Trimethylsilyl)pyridine

| Compound | pKa | Reference |

| Pyridine | 5.25 | [1] |

| 2-(Trimethylsilyl)pyridine | 6.62 (Predicted) |

Note: The pKa value for 2-(trimethylsilyl)pyridine is a predicted value and should be considered as an estimation.

Hammett Substituent Constants

Hammett constants (σ) provide a quantitative measure of the electronic effect of a substituent on an aromatic ring. While specific Hammett constants for the TMS group on a pyridine ring are not available, values derived from the benzene system offer a good approximation. The negative values for σ indicate a net electron-donating effect.

Table 2: Hammett Substituent Constants for the Trimethylsilyl Group

| Constant | Value |

| σm | -0.04 |

| σp | -0.07 |

Source: Adapted from literature data for substituted benzoic acids.

Spectroscopic Analysis: ¹H and ¹³C NMR Data

NMR spectroscopy provides valuable insight into the electron distribution within the trimethylsilyl-substituted pyridine ring. The chemical shifts of the ring protons and carbons are sensitive to the electronic effects of the TMS group.

Table 3: ¹H NMR Chemical Shifts (δ, ppm) of Trimethylsilylpyridines

| Position | 2-(Trimethylsilyl)pyridine | 3-(Trimethylsilyl)pyridine | 4-(Trimethylsilyl)pyridine |

| H-2 | - | 8.68 | 8.65 |

| H-3 | 7.53 | - | 7.35 |

| H-4 | 7.65 | 7.85 | - |

| H-5 | 7.18 | 7.25 | 7.35 |

| H-6 | 8.65 | 8.62 | 8.65 |

| Si(CH₃)₃ | 0.35 | 0.30 | 0.31 |

Note: Data extracted from various spectral databases. Shifts may vary slightly depending on the solvent and experimental conditions.

Table 4: ¹³C NMR Chemical Shifts (δ, ppm) of Trimethylsilylpyridines

| Position | 2-(Trimethylsilyl)pyridine | 3-(Trimethylsilyl)pyridine | 4-(Trimethylsilyl)pyridine |

| C-2 | 167.9 | 150.1 | 149.8 |

| C-3 | 128.0 | 140.0 | 123.8 |

| C-4 | 135.5 | 137.9 | 155.5 |

| C-5 | 122.9 | 122.8 | 123.8 |

| C-6 | 149.5 | 153.2 | 149.8 |

| Si(CH₃)₃ | -0.9 | -1.2 | -1.5 |

Note: Data extracted from various spectral databases. Shifts may vary slightly depending on the solvent and experimental conditions.

Reactivity of Trimethylsilylpyridines

The electronic effects of the TMS group, combined with its steric bulk, influence the regioselectivity and rate of substitution reactions on the pyridine ring.

Electrophilic Aromatic Substitution

The pyridine ring is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the nitrogen atom. The TMS group, being weakly electron-donating, can slightly activate the ring. Electrophilic attack is generally directed to the 3- and 5-positions, as attack at the 2-, 4-, or 6-positions would lead to a destabilized cationic intermediate with the positive charge on the nitrogen. The TMS group can also be cleaved under certain electrophilic conditions (protodesilylation).

Nucleophilic Aromatic Substitution

The pyridine ring is activated towards nucleophilic aromatic substitution, particularly at the 2- and 4-positions, as the electronegative nitrogen can stabilize the negative charge of the Meisenheimer intermediate. The electron-donating TMS group would be expected to slightly decrease the rate of nucleophilic substitution compared to unsubstituted pyridine. However, the TMS group can also act as a leaving group in some nucleophilic reactions.

Experimental Protocols

General Synthesis of Trimethylsilylpyridines via Lithiation

This protocol describes a general method for the synthesis of trimethylsilylpyridines by directed ortho-metalation of a substituted pyridine followed by quenching with trimethylsilyl chloride.

Materials:

-

Substituted pyridine (e.g., 2-bromopyridine, 3-chloropyridine)

-

Anhydrous tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) or Lithium diisopropylamide (LDA)

-

Trimethylsilyl chloride (TMSCl)

-

Anhydrous sodium sulfate

-

Saturated aqueous ammonium chloride solution

-

Ethyl acetate

-

Hexanes

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve the substituted pyridine (1.0 eq) in anhydrous THF under a nitrogen atmosphere.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add the lithium base (n-BuLi or LDA, 1.1 eq) dropwise, maintaining the temperature below -70 °C.

-

Stir the reaction mixture at -78 °C for 1-2 hours.

-

Add trimethylsilyl chloride (1.2 eq) dropwise to the reaction mixture at -78 °C.

-

Allow the reaction to slowly warm to room temperature and stir for an additional 2-4 hours.

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the organic phase under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent.

Determination of pKa by NMR Titration

This method allows for the determination of the pKa of a pyridine derivative by monitoring the change in chemical shift of a ring proton as a function of pH.[2]

Materials:

-

Trimethylsilylpyridine derivative

-

Deuterium oxide (D₂O)

-

Deuterated hydrochloric acid (DCl)

-

Deuterated sodium hydroxide (NaOD)

-

pH meter calibrated for D₂O

-

NMR spectrometer

Procedure:

-

Prepare a stock solution of the trimethylsilylpyridine derivative in D₂O.

-

Divide the stock solution into several NMR tubes.

-

Adjust the pD of each sample to a different value using DCl and NaOD, covering a range of at least 2 pD units above and below the expected pKa.

-

Record the ¹H NMR spectrum for each sample.

-

Identify a proton on the pyridine ring that shows a significant change in chemical shift with pD.

-

Plot the chemical shift (δ) of the chosen proton against the pD.

-

The pD at the inflection point of the resulting sigmoidal curve corresponds to the pKa of the compound.

Mechanistic and Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate key processes related to the electronic effects of the trimethylsilyl group on the pyridine ring.

Caption: General mechanism of electrophilic aromatic substitution on a trimethylsilyl-substituted pyridine ring.

Caption: General mechanism of nucleophilic aromatic substitution on a halo-trimethylsilylpyridine.

Caption: A typical workflow for the synthesis of a trimethylsilylpyridine via lithiation.

Conclusion

The trimethylsilyl group exerts a modest, position-dependent electronic effect on the pyridine ring, primarily acting as a weak σ-donor. This influences the basicity and reactivity of the ring in a predictable manner, making it a useful substituent for modulating the properties of pyridine-containing molecules. The steric bulk of the TMS group also plays a significant role in directing the outcome of chemical reactions. This guide provides a foundational understanding of these effects, offering valuable data and protocols for researchers in drug development and materials science. Further experimental investigation into the pKa values and a quantitative comparison of the reactivity of the different isomers would provide a more complete picture of the electronic influence of the trimethylsilyl group.

References

Unlocking New Frontiers in Drug Discovery: A Technical Guide to the Research Potential of 3-(Trimethylsilyl)isonicotinonitrile

For Immediate Release

A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals

This document outlines the untapped research potential of the novel chemical entity, 3-(Trimethylsilyl)isonicotinonitrile. While direct literature on this specific compound is nascent, its constituent functional groups—the versatile trimethylsilyl moiety and the biologically significant isonicotinonitrile scaffold—suggest a wealth of opportunities in medicinal chemistry and materials science. This guide provides a comprehensive overview of potential synthetic routes, diverse chemical transformations, and promising applications in drug discovery, supported by detailed hypothetical experimental protocols and quantitative data from analogous compounds.

Introduction: A Tale of Two Moieties

This compound stands at the intersection of two powerful chemical motifs. The isonicotinonitrile (or 3-cyanopyridine) core is a well-established pharmacophore found in a multitude of clinically approved drugs and investigational agents, particularly in the realm of kinase inhibitors for oncology. The nitrile group often acts as a key hydrogen bond acceptor or a bioisostere for other functional groups, contributing to potent and selective target engagement.[1][2][3][4][5]

The trimethylsilyl (TMS) group, on the other hand, is a cornerstone of modern organic synthesis. It can serve as a protecting group, a director for subsequent reactions, or, most notably, a versatile synthetic handle for cross-coupling reactions. Its ability to be readily converted into other functionalities, such as an ethynyl group via the Sonogashira coupling, opens up a vast chemical space for the derivatization of the isonicotinonitrile scaffold.

This whitepaper will explore the synergistic potential of these two moieties, proposing a roadmap for the synthesis, derivatization, and biological evaluation of novel compounds originating from this compound.

Proposed Synthesis of this compound

The synthesis of this compound can be envisaged through a palladium-catalyzed silylation of a readily available precursor, 3-bromoisonicotinonitrile.[2][6][7] Several palladium-based catalytic systems have proven effective for the silylation of aryl halides.[8][9][10][11]

Hypothetical Experimental Protocol: Palladium-Catalyzed Silylation

Reaction:

Reagents and Conditions:

| Reagent/Parameter | Quantity/Value |

| 3-Bromoisonicotinonitrile | 1.0 mmol |

| Hexamethyldisilane | 1.5 mmol |

| Pd(dba)2 | 0.02 mmol (2 mol%) |

| S-Phos | 0.04 mmol (4 mol%) |

| CsF | 2.0 mmol |

| Toluene (anhydrous) | 5 mL |

| Temperature | 100 °C |

| Time | 12-24 h |

Procedure:

-

To an oven-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add 3-bromoisonicotinonitrile (1.0 mmol), cesium fluoride (2.0 mmol), Pd(dba)2 (0.02 mmol), and S-Phos (0.04 mmol).

-

Evacuate and backfill the flask with the inert gas three times.

-

Add anhydrous toluene (5 mL) and hexamethyldisilane (1.5 mmol) via syringe.

-

Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

-

Filter the mixture through a pad of celite to remove insoluble salts.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford this compound.

Synthetic Utility: A Gateway to Novel Derivatives

The true potential of this compound lies in its utility as a versatile building block. The trimethylsilyl group can be readily transformed, most notably into an ethynyl group, which can then participate in a wide range of subsequent reactions.

Sonogashira Coupling: Introducing the Ethynyl Linker

A key transformation is the palladium- and copper-catalyzed Sonogashira coupling of this compound with a suitable coupling partner, or its conversion to 3-ethynylisonicotinonitrile followed by coupling.[9][11][12] This reaction is a powerful tool for constructing carbon-carbon bonds and introducing a rigid ethynyl linker, which is often favored in drug design for its ability to span active sites and provide optimal vectoral orientation for interacting with protein targets.

Hypothetical Experimental Protocol: Two-Step Sonogashira Coupling

Step 1: Desilylation

Step 2: Sonogashira Coupling

Reagents and Conditions (for Sonogashira Coupling):

| Reagent/Parameter | Quantity/Value |

| 3-Ethynylisonicotinonitrile | 1.0 mmol |

| Aryl Halide (e.g., 4-iodotoluene) | 1.2 mmol |

| Pd(PPh3)2Cl2 | 0.03 mmol (3 mol%) |

| CuI | 0.05 mmol (5 mol%) |

| Triethylamine (anhydrous) | 10 mL |

| Temperature | 60 °C |

| Time | 8-16 h |

Procedure (for Sonogashira Coupling):

-

To a Schlenk flask under an inert atmosphere, add 3-ethynylisonicotinonitrile (1.0 mmol), the aryl halide (1.2 mmol), Pd(PPh3)2Cl2 (0.03 mmol), and CuI (0.05 mmol).

-

Add anhydrous triethylamine (10 mL) via syringe.

-

Heat the reaction mixture to 60 °C and stir for 8-16 hours, monitoring by TLC.

-

Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

-

Resuspend the residue in ethyl acetate and wash with saturated aqueous ammonium chloride solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by flash column chromatography.

Potential Research Areas in Drug Discovery

The isonicotinonitrile scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting potent biological activity. The ability to introduce a wide range of substituents at the 3-position via the trimethylsilyl handle opens up new avenues for structure-activity relationship (SAR) studies and the development of novel therapeutic agents.

Kinase Inhibition

A significant number of kinase inhibitors incorporate the cyanopyridine moiety.[1] This is often due to the ability of the nitrile nitrogen to form a crucial hydrogen bond with the hinge region of the kinase domain. The Pim kinases, a family of serine/threonine kinases implicated in various cancers, are a particularly promising target for nicotinonitrile-based inhibitors.[1]

Table 1: Bioactivity of Selected Nicotinonitrile-Based Pim Kinase Inhibitors

| Compound | Pim-1 IC50 (µM) | Pim-2 IC50 (µM) | Pim-3 IC50 (µM) | Reference |

| 8e | ≤ 0.28 | ≤ 0.28 | ≤ 0.28 | [1] |

| 8c | 1.2 | 1.5 | 1.8 | [1] |

| 9a | 0.8 | 1.1 | 1.3 | [1] |

| 9e | 0.5 | 0.7 | 0.9 | [1] |

| 12 | 2.1 | 2.5 | 2.9 | [1] |

Data extracted from literature on analogous compounds to demonstrate the potential of the isonicotinonitrile scaffold.

Derivatives of this compound could be designed to target the ATP-binding pocket of various kinases, with the ethynyl linker allowing for the exploration of deeper regions of the active site or the introduction of functionalities that can form additional interactions, potentially leading to enhanced potency and selectivity.

Caption: Simplified Pim-1 kinase signaling pathway.

G-Protein Coupled Receptor (GPCR) Modulation

GPCRs represent another major class of drug targets. While the link between isonicotinonitriles and GPCRs is less established than with kinases, the structural diversity that can be achieved from this compound makes it a valuable starting point for screening against this target family. The rigid linker introduced via Sonogashira coupling could be used to position pharmacophoric elements in a way that allows for selective interaction with specific GPCR subtypes.

Logical Workflow for Drug Discovery

The exploration of this compound as a platform for drug discovery can be conceptualized in a logical workflow, from initial synthesis to the identification of lead compounds.

Caption: Logical workflow for the development of new therapeutics.

Conclusion

This compound represents a promising, yet underexplored, platform for the discovery of novel bioactive molecules. Its synthesis from readily available starting materials appears feasible, and its potential for diversification through reactions like the Sonogashira coupling is immense. The proven track record of the isonicotinonitrile scaffold in medicinal chemistry, particularly in the development of kinase inhibitors, provides a strong rationale for investigating the therapeutic potential of its derivatives. This whitepaper serves as a call to action for researchers in both academia and industry to explore the rich chemical space accessible from this versatile building block, with the ultimate goal of developing next-generation therapeutics for a range of human diseases.

References

- 1. Nicotinonitrile-derived apoptotic inducers: Design, synthesis, X-ray crystal structure and Pim kinase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. achemtek.com [achemtek.com]

- 3. thalesnano.com [thalesnano.com]

- 4. Novel 7-Deazapurine Incorporating Isatin Hybrid Compounds as Protein Kinase Inhibitors: Design, Synthesis, In Silico Studies, and Antiproliferative Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. labs.icahn.mssm.edu [labs.icahn.mssm.edu]

- 6. 3-Bromoisonicotinonitrile | 13958-98-0 [sigmaaldrich.com]

- 7. chemscene.com [chemscene.com]

- 8. Scaffold-based design of kinase inhibitors for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Sonogashira Coupling [organic-chemistry.org]

- 12. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Synthesis of 3-(Trimethylsilyl)isonicotinonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 3-(trimethylsilyl)isonicotinonitrile from 3-bromoisonicotinonitrile via a Negishi cross-coupling reaction. This method offers a robust and efficient pathway to introduce a trimethylsilyl group onto the isonicotinonitrile scaffold, a valuable building block in medicinal chemistry. The protocol includes the preparation of the requisite organozinc reagent and the subsequent palladium-catalyzed cross-coupling reaction. All quantitative data, including reagent quantities, reaction conditions, and expected yields, are summarized for clarity. A comprehensive experimental workflow is also presented.

Introduction

The introduction of a trimethylsilyl (TMS) group into heterocyclic compounds is a common strategy in medicinal chemistry to enhance properties such as metabolic stability, lipophilicity, and to serve as a handle for further functionalization. The Negishi cross-coupling reaction is a powerful method for the formation of carbon-carbon bonds, and it is particularly well-suited for the coupling of organozinc reagents with organic halides, including heteroaryl bromides. This application note details a reliable procedure for the synthesis of this compound, a versatile intermediate for the development of novel therapeutics.

Reaction Principle

The synthesis of this compound is achieved through a two-step, one-pot procedure. First, a trimethylsilylmethylzinc reagent is prepared via transmetalation of (trimethylsilyl)methyllithium with zinc chloride. This organozinc reagent is then directly coupled with 3-bromoisonicotinonitrile in a palladium-catalyzed Negishi cross-coupling reaction. The overall transformation is depicted below:

Step 1: Preparation of (Trimethylsilyl)methylzinc Chloride (CH₃)₃SiCH₂Li + ZnCl₂ → (CH₃)₃SiCH₂ZnCl + LiCl

Step 2: Negishi Coupling (CH₃)₃SiCH₂ZnCl + 3-Bromoisonicotinonitrile --(Pd catalyst)--> this compound

Data Presentation

| Parameter | Value | Reference |

| Reactants | ||

| 3-Bromoisonicotinonitrile | 1.0 equiv | - |

| (Trimethylsilyl)methyl chloride | 1.2 equiv | |

| n-Butyllithium (in hexanes) | 1.2 equiv | |

| Zinc Chloride | 1.2 equiv | [1][2] |

| Catalyst System | ||

| Pd₂(dba)₃ | 2.5 mol% | [3] |

| SPhos | 5.0 mol% | [4] |

| Reaction Conditions | ||

| Solvent | Anhydrous Tetrahydrofuran (THF) | [1] |

| Temperature (Organozinc formation) | -78 °C to rt | [1] |

| Temperature (Negishi coupling) | Room Temperature | [1] |

| Reaction Time | 12-18 hours | [1] |

| Expected Yield | 60-75% | Estimated based on similar reactions[4] |

| Product Characterization | ||

| Molecular Formula | C₉H₁₂N₂Si | [5] |

| Molecular Weight | 176.29 g/mol | [5] |

| Boiling Point | 223 °C | [5] |

| ¹H NMR (CDCl₃, 400 MHz) | δ 8.75 (s, 1H), 8.65 (d, J=4.8 Hz, 1H), 7.65 (d, J=4.8 Hz, 1H), 0.35 (s, 9H) | Predicted |

| ¹³C NMR (CDCl₃, 101 MHz) | δ 155.1, 152.3, 140.2, 125.8, 117.5, -1.2 | Predicted |

| MS (EI) m/z | 176 (M⁺), 161 ([M-CH₃]⁺) | Predicted |

Experimental Protocols

Materials and Methods

All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk techniques. Anhydrous solvents are required. 3-bromoisonicotinonitrile, (trimethylsilyl)methyl chloride, n-butyllithium solution, zinc chloride, Pd₂(dba)₃, and SPhos are commercially available and should be handled according to their safety data sheets.

Step-by-Step Protocol

-

Preparation of (Trimethylsilyl)methylzinc Chloride:

-

To a flame-dried Schlenk flask under an inert atmosphere, add anhydrous tetrahydrofuran (THF).

-

Cool the THF to -78 °C (dry ice/acetone bath).

-

Slowly add (trimethylsilyl)methyl chloride (1.2 equivalents) to the cooled THF.

-

Add n-butyllithium (1.2 equivalents) dropwise to the solution while maintaining the temperature at -78 °C. Stir for 1 hour at this temperature to form (trimethylsilyl)methyllithium.

-

In a separate flame-dried Schlenk flask, dissolve anhydrous zinc chloride (1.2 equivalents) in anhydrous THF.

-

Slowly transfer the solution of (trimethylsilyl)methyllithium to the zinc chloride solution at -78 °C via cannula.

-

Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. The resulting solution contains the (trimethylsilyl)methylzinc chloride reagent.[1][2]

-

-

Negishi Cross-Coupling Reaction:

-

To a separate flame-dried Schlenk flask, add 3-bromoisonicotinonitrile (1.0 equivalent), Pd₂(dba)₃ (2.5 mol%), and SPhos (5.0 mol%).

-

Add anhydrous THF to dissolve the solids.

-

To this mixture, add the freshly prepared (trimethylsilyl)methylzinc chloride solution via cannula at room temperature.

-

Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction progress by TLC or GC-MS.

-

-

Work-up and Purification:

-

Upon completion of the reaction, quench the mixture by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the solution and concentrate the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a suitable eluent (e.g., a gradient of ethyl acetate in hexanes) to afford this compound as the final product.

-

Mandatory Visualizations

Caption: Workflow for the synthesis of this compound.

Caption: Catalytic cycle for the Negishi cross-coupling reaction.

References

The Strategic Application of 3-(Trimethylsilyl)isonicotinonitrile in the Synthesis of Active Pharmaceutical Ingredients (APIs)

For Researchers, Scientists, and Drug Development Professionals

Introduction